[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE
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Overview
Description
[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethylanilino group attached to an oxoethyl chain, which is further linked to a chlorobenzoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE typically involves the esterification of 4-chlorobenzoic acid with an appropriate ethylanilino derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylanilino group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl chain, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
Chemistry: In chemistry, [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The compound’s structure-activity relationship (SAR) is analyzed to design more potent and selective drugs.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorobenzoate structure but different functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar anilino group but different substituents.
Uniqueness: The uniqueness of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-12-3-9-15(10-4-12)19-16(20)11-22-17(21)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVJAFWFAZMHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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